Bienvenue dans la boutique en ligne BenchChem!

(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene

Lipophilicity Drug design ADME optimization

(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene (CAS 1494416-49-7) is a bifunctional cyclopentyl building block with molecular formula C14H19BrO and molecular weight 283.20 g/mol. Its structure features a cyclopentyl ring bearing both a bromomethyl group (a reactive electrophilic handle) and a benzyloxymethyl ether side chain (a protected primary alcohol).

Molecular Formula C14H19BrO
Molecular Weight 283.20 g/mol
Cat. No. B13195508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene
Molecular FormulaC14H19BrO
Molecular Weight283.20 g/mol
Structural Identifiers
SMILESC1CCC(C1)(COCC2=CC=CC=C2)CBr
InChIInChI=1S/C14H19BrO/c15-11-14(8-4-5-9-14)12-16-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2
InChIKeyNZAQXDZOUHPYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene (CAS 1494416-49-7): Structural Identity, Physicochemical Profile, and Procurement Baseline


(([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene (CAS 1494416-49-7) is a bifunctional cyclopentyl building block with molecular formula C14H19BrO and molecular weight 283.20 g/mol . Its structure features a cyclopentyl ring bearing both a bromomethyl group (a reactive electrophilic handle) and a benzyloxymethyl ether side chain (a protected primary alcohol) . The compound is catalogued as a research chemical by multiple vendors with a typical purity specification of 95% . Computed physicochemical descriptors include a topological polar surface area (TPSA) of 9.23 Ų, a calculated partition coefficient (LogP) of 4.16, zero hydrogen bond donors, one hydrogen bond acceptor, and five rotatable bonds . These properties position the compound at the lipophilic end of the drug-like chemical space, with the benzyl ether moiety conferring both enhanced lipophilicity and a synthetically orthogonal protecting group strategy relative to simpler methyl ether or free alcohol analogs.

Why In-Class Cyclopentyl Bromomethyl Building Blocks Cannot Substitute for (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene


Cyclopentyl bromomethyl compounds sharing the reactive bromomethyl motif span a wide lipophilicity range (LogP from ~1.9 to ~4.2) and differ substantially in hydrogen-bonding capacity, conformational flexibility, and protecting-group orthogonality [1]. The benzyloxymethyl ether in the target compound serves simultaneously as a lipophilicity modulator and as a protected alcohol that can be selectively deprotected via catalytic hydrogenolysis—an option unavailable with methyl ether or hydrocarbon analogs [2]. Substituting a simpler analog such as (1-(bromomethyl)cyclopentyl)benzene (LogP 3.89, TPSA 0) or the free alcohol precursor (LogP 1.93, TPSA 20.23) fundamentally alters the physicochemical profile of any downstream intermediate, potentially compromising membrane permeability, solubility, or synthetic compatibility in multi-step sequences [1]. The quantitative evidence below demonstrates that even structurally close analogs diverge measurably on parameters critical to both medicinal chemistry optimization and process chemistry scalability.

Quantitative Differentiation Evidence for (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene Versus Closest Analogs


LogP Differentiation: +0.26 LogP Unit Increase Over the Closest Cyclopentylmethoxy Ether Analog Drives Higher Membrane Partitioning

The target compound exhibits a computed LogP of 4.16, compared to 3.90 for the closest structural analog 1-(bromomethyl)-1-(cyclopentylmethoxy)cyclopentane (CAS 1537477-16-9)—a difference of +0.26 log units . This corresponds to an approximately 1.8-fold higher theoretical octanol-water partition coefficient. The benzyl aromatic ring in the target compound contributes additional hydrophobic surface area absent in the fully aliphatic cyclopentylmethoxy analog. For comparison, the free alcohol precursor (CAS 40894-03-9) has a LogP of only 1.93, representing a >100-fold lower partition coefficient [1].

Lipophilicity Drug design ADME optimization

Conformational Flexibility: Five Rotatable Bonds Enable Greater Scaffold Sampling Versus Rigid Analogs

The target compound possesses five rotatable bonds, compared to four for 1-(bromomethyl)-1-(cyclopentylmethoxy)cyclopentane and only two for (1-(bromomethyl)cyclopentyl)benzene (CAS 1226037-40-6) . Each additional rotatable bond expands the accessible conformational space and increases the number of theoretical conformers, which is directly relevant to the probability of sampling bioactive geometries in target binding sites. The benzyloxymethyl linker (CH₂-O-CH₂-Bn) introduces an additional torsional degree of freedom absent in the direct cyclopentyl-phenyl attachment of the simpler analog.

Conformational analysis Molecular complexity Fragment-based drug discovery

Orthogonal Protecting Group Strategy: Benzyl Ether Enables Selective Late-Stage Deprotection Incompatible with Methyl Ether Analogs

The benzyl ether in the target compound can be selectively removed via catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, leaving the bromomethyl group intact for subsequent nucleophilic displacement [1]. In contrast, the methyl ether in 1-(bromomethyl)-1-methoxycyclopentane (CAS 1250243-35-6) requires strongly acidic conditions (e.g., BBr₃, HBr/AcOH, or TMSI) for cleavage, which would competitively protonate or displace the bromomethyl electrophile, leading to undesired side reactions [1][2]. This orthogonality enables a sequential synthetic strategy: (1) use the bromomethyl handle for first diversification, (2) deprotect the benzyl ether, (3) functionalize the revealed primary alcohol—a sequence that is not feasible with the methyl ether analog.

Protecting group strategy Orthogonal synthesis Late-stage functionalization

Hydrogen Bond Acceptor Profile: Single HBA with Zero HBD Optimizes for Passive Membrane Diffusion

The target compound has one hydrogen bond acceptor (the ether oxygen) and zero hydrogen bond donors, yielding a TPSA of 9.23 Ų . This profile is comparable to the cyclopentylmethoxy analog (TPSA 9.23, HBA 1, HBD 0) but contrasts sharply with the free alcohol precursor (TPSA 20.23, HBA 1, HBD 1) [1] and the Boc-protected aminocyclopentyl analog tert-butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate (TPSA 38.33, HBA 2, HBD 1) . TPSA values below 20 Ų are associated with high probability of passive blood-brain barrier penetration, while values above 40 Ų are predictive of poor CNS exposure [2].

Drug-likeness CNS drug design Physicochemical property optimization

Bromomethylation Safety: Class-Level Advantage of Bromomethyl Chemistry Over Chloromethylation for Large-Scale Procurement

Bromomethylation chemistry is preferentially employed over chloromethylation in pharmaceutical intermediate synthesis because it avoids the generation of bis(chloromethyl)ether (BCME), a confirmed human carcinogen (IARC Group 1) [1]. While bis(bromomethyl)ether (BBME) can form during bromomethylation of aromatic substrates under certain conditions, GC/MS studies indicate that BBME is typically present only at ppm-level concentrations and does not persist post-reaction when reactive aromatic substrates are used [1][2]. In contrast, BCME formation during chloromethylation is more pervasive and difficult to control. For the target compound, the bromomethyl group is installed on an aliphatic cyclopentyl scaffold rather than an aromatic ring, which further reduces the kinetic favorability of BBME formation relative to systems studied in the literature [1].

Process safety Genotoxic impurity control Scale-up chemistry

Procurement-Driven Application Scenarios for (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene Based on Quantitative Differentiation Evidence


CNS-Targeted Fragment Library Synthesis Requiring High Lipophilicity and Low TPSA Building Blocks

The target compound's LogP of 4.16 and TPSA of 9.23 Ų place it firmly within CNS drug-like chemical space (LogP 1–5, TPSA < 20 Ų), making it a superior building block choice for CNS-oriented fragment or lead-generation libraries where passive blood-brain barrier penetration is a design requirement . The zero-HBD, single-HBA profile prevents polarity escalation in downstream derivatives—a key advantage over the alcohol precursor (TPSA 20.23, HBD 1) or amino analogs (TPSA > 38 Ų), which introduce early-stage polarity that must be offset by additional lipophilic modifications later in the optimization cascade [1].

Multi-Step Divergent Synthesis Requiring Orthogonal Protecting Group Strategy

In synthetic sequences where the bromomethyl group is used for a first diversification step (e.g., nucleophilic substitution with amines, thiols, or alkoxides), the benzyl ether remains intact, enabling a subsequent hydrogenolytic deprotection to reveal a primary alcohol for second diversification . This orthogonal two-step sequence is not achievable with 1-(bromomethyl)-1-methoxycyclopentane, whose methyl ether cannot be selectively cleaved in the presence of the bromomethyl electrophile without competitive side reactions [1]. For parallel library synthesis, this orthogonality reduces the number of distinct building blocks that must be procured and validated, streamlining supply chain logistics.

Process Chemistry Scale-Up Where Genotoxic Impurity Control Is a Critical Quality Attribute

For kilogram-scale procurement supporting preclinical development or Phase I API synthesis, bromomethyl building blocks offer a documented safety advantage over chloromethyl analogs by eliminating the risk of BCME (IARC Group 1 carcinogen) formation . Although BBME can form in aromatic bromomethylation at ppm levels, the target compound's aliphatic cyclopentyl scaffold is expected to be less prone to BBME formation . This reduced genotoxic impurity risk profile lowers the analytical burden for impurity fate-and-purge studies and simplifies the quality control package required for regulatory starting material designation [1].

Cyclopentyl-Containing Prostaglandin or Nucleoside Analog Intermediate Synthesis

Cyclopentyl ethers bearing benzyloxymethyl substituents appear as key intermediates in published synthetic routes to prostaglandin analogs (e.g., Ataprost) and carbocyclic nucleoside analogs, where the benzyloxymethyl group serves as a protected hydroxymethyl equivalent on the cyclopentane ring [1]. The target compound provides this structural motif with a pre-installed reactive bromomethyl handle, enabling direct elaboration to the target scaffold without the need for protecting group installation or redox manipulation of the cyclopentyl side chain . This pre-functionalized architecture can eliminate two to three synthetic steps compared to routes starting from the unprotected alcohol or hydrocarbon analogs.

Quote Request

Request a Quote for (([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.